3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone

Catalog No.
S15617849
CAS No.
M.F
C21H18BrClF3N7O2
M. Wt
572.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morph...

Product Name

3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone

IUPAC Name

2-bromo-4-chloro-6-[(E)-[[4-morpholin-4-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

Molecular Formula

C21H18BrClF3N7O2

Molecular Weight

572.8 g/mol

InChI

InChI=1S/C21H18BrClF3N7O2/c22-16-10-14(23)8-12(17(16)34)11-27-32-19-29-18(30-20(31-19)33-4-6-35-7-5-33)28-15-3-1-2-13(9-15)21(24,25)26/h1-3,8-11,34H,4-7H2,(H2,28,29,30,31,32)/b27-11+

InChI Key

VLEFMRVFNFRMBW-LUOAPIJWSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)Br)O)NC4=CC=CC(=C4)C(F)(F)F

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)Br)O)NC4=CC=CC(=C4)C(F)(F)F

3-Bromo-5-chloro-2-hydroxybenzaldehyde, with the chemical formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of approximately 235.46 g/mol, is an organic compound classified as a halogenated aromatic aldehyde. It appears as yellow flakes and has a melting point ranging from 84 to 88 °C. This compound is notable for its functional groups, which include a bromine atom, a chlorine atom, a hydroxyl group, and an aldehyde group, making it a versatile reagent in organic synthesis .

3-Bromo-5-chloro-2-hydroxybenzaldehyde is primarily used as a reagent in various organic reactions. It can undergo nucleophilic substitution reactions due to the presence of the halogen atoms. Additionally, it can participate in condensation reactions, particularly in the synthesis of benzodiazepines and other pharmaceuticals. The compound's reactivity allows it to serve as a starting material for synthesizing diverse chemical entities, including dyes and polymers .

While specific biological activity data on 3-Bromo-5-chloro-2-hydroxybenzaldehyde is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated phenolic compounds have been studied for their antibacterial and antifungal activities. The presence of the hydroxyl group suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding .

The synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde can be achieved through several methods:

  • Halogenation: Starting from 2-hydroxybenzaldehyde, bromination and chlorination can be performed under controlled conditions to introduce the bromine and chlorine substituents.
  • Reflux Method: The compound can be synthesized by refluxing 2-hydroxybenzaldehyde with bromine and chlorine in an appropriate solvent.
  • Electrophilic Aromatic Substitution: Utilizing electrophilic aromatic substitution techniques can also yield this compound by substituting bromine and chlorine onto the aromatic ring at specific positions .

3-Bromo-5-chloro-2-hydroxybenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly benzodiazepines.
  • Dyes and Pigments: The compound is utilized in the preparation of dyes due to its chromophoric properties.
  • Polymer Chemistry: It acts as a building block in synthesizing polymers and resins .

Several compounds share structural similarities with 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Here are some notable examples:

Compound NameSimilarity IndexKey Features
3-Bromo-5-chloro-4-hydroxybenzaldehyde0.88Similar halogenated structure
Methyl 3-bromo-5-chloro-2-hydroxybenzoate0.87Ester derivative with similar functional groups
3-Bromo-5-chloro-2-hydroxybenzyl alcohol0.84Alcohol derivative; retains hydroxyl group
3,5-Dibromo-2-hydroxybenzaldehyde0.80Additional bromine enhances reactivity
5-Chloro-2-hydroxybenzaldehyde0.77Lacks bromine but retains hydroxyl functionality

These compounds highlight the unique positioning of 3-Bromo-5-chloro-2-hydroxybenzaldehyde within its class due to its combination of halogenation and hydroxyl functionality, which contributes to its distinct chemical reactivity and potential applications in medicinal chemistry .

XLogP3

5.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

571.03460 g/mol

Monoisotopic Mass

571.03460 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

Explore Compound Types